molecular formula C12H15F3N2 B12921612 (3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine CAS No. 820985-23-7

(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine

Cat. No.: B12921612
CAS No.: 820985-23-7
M. Wt: 244.26 g/mol
InChI Key: UTXSEFNQFDMZDV-JTQLQIEISA-N
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Description

(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine typically involves the reaction of a pyrrolidine derivative with a trifluoromethylphenyl reagent. One common method includes the use of a base-mediated reaction where the pyrrolidine derivative is reacted with a trifluoromethylphenyl halide under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.

Scientific Research Applications

(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine is unique due to its specific structural features, including the combination of a pyrrolidine ring and a trifluoromethylphenyl group

Properties

CAS No.

820985-23-7

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

(3S)-N-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-4-2-1-3-9(11)7-17-10-5-6-16-8-10/h1-4,10,16-17H,5-8H2/t10-/m0/s1

InChI Key

UTXSEFNQFDMZDV-JTQLQIEISA-N

Isomeric SMILES

C1CNC[C@H]1NCC2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1CNCC1NCC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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